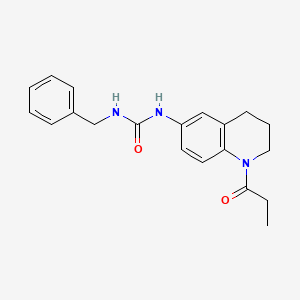

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea and related compounds involves several innovative approaches. For instance, the synthesis and application of a urea–benzoic acid functionalized ligand for the functionalization of silica-coated magnetic nanoparticles have been reported, which was then used as a catalyst for the synthesis of hexahydroquinolines under mild and green reaction conditions . Additionally, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes has been demonstrated, providing an efficient method for the transformation of saturated N-heterocycles into functionalized N-heteroaromatics . Furthermore, an organocatalytic enantioselective Pictet-Spengler approach has been developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, showcasing the versatility of this method in preparing biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of the urea–benzoic acid functionalized magnetic nanoparticles was confirmed through FT-IR, SEM, EDX-Mapping, VSM, and TGA/DTG analysis . In another study, the novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were confirmed by 1H, 13C, and 19F NMR spectra, and elemental analyses, with their optical activities confirmed by optical rotation measurements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of heterogeneous dual acidic and hydrogen bonding catalysts , dehydrogenative cross-coupling strategies , and organocatalytic enantioselective Pictet-Spengler reactions . These methods demonstrate the potential for creating a wide range of functionalized quinolines and tetrahydroisoquinoline alkaloids with significant biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the synthesis methods employed. The functionalized magnetic nanoparticles, for example, showed good yields and could be recovered and reused for successive runs without significant reduction in yield, indicating stability and reusability . The novel ureas synthesized in another study displayed excellent inhibition activity to acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmaceutical applications .

Applications De Recherche Scientifique

Metabolism and Disposition Studies

The study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways, including the identification of primary and minor metabolites, and the elimination process of drug-related materials in humans (Renzulli et al., 2011). Understanding the metabolic fate of "1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea" could follow a similar investigative process, focusing on its metabolism, bioavailability, and excretion.

Environmental and Occupational ExposureResearch on the urinary concentrations of environmental phenols and their exposure sources in pregnant women highlights the importance of assessing environmental and occupational exposure to chemicals (Mortensen et al., 2014). This approach can be applied to study potential environmental sources and human exposure routes of "this compound."

Biomonitoring and Toxicological Assessment

The evaluation of occupational exposure to benzene by urinalysis demonstrates the use of biomarkers to monitor exposure levels and potential health risks (Ghittori et al., 1995). Similar methodologies could be used for "this compound" to evaluate its toxicological profile and human exposure through biomonitoring.

Disease Management and Therapeutic Applications

A study on propionic acidemia, a rare hereditary disease, and its management through peritoneal dialysis and sodium benzoate therapy showcases the application of chemical compounds in treating metabolic disorders (Hsu et al., 1990). Research into "this compound" could explore its potential therapeutic applications based on its chemical structure and biological activity.

Mécanisme D'action

Target of Action

It is known that tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .

Mode of Action

It is known that thps have sparked notable interest due to their auspicious heterocyclic moiety .

Biochemical Pathways

Thps have been found to possess biologically active properties, suggesting they may interact with various biochemical pathways .

Result of Action

Thps have been found to possess biologically active properties, suggesting they may have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-13-17(10-11-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJTXUJWZRUZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)